molecular formula C16H14F3NO2 B5703412 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B5703412
M. Wt: 309.28 g/mol
InChI Key: KEDRGXROQGOSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TRPM8 antagonist, is a chemical compound that has been extensively studied for its therapeutic potential in various fields of medicine. This compound is a potent inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel, which is known to play a crucial role in various physiological processes, including thermoregulation, pain sensation, and cancer progression.

Mechanism of Action

2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide acts as a potent inhibitor of the this compound channel. This compound channels are activated by cold temperatures and menthol, leading to an influx of calcium ions into the cell. Inhibition of these channels by this compound leads to a reduction in calcium influx and subsequent downstream signaling pathways.
Biochemical and Physiological Effects:
Inhibition of this compound channels by this compound has been shown to have various biochemical and physiological effects. These include a reduction in cancer cell proliferation, migration, and invasion, a reduction in pain sensation, and a reduction in cold-induced thermogenesis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments is its high potency and selectivity for the this compound channel. This allows for precise modulation of this compound activity without affecting other ion channels. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide. One area of research is the development of more potent and selective this compound antagonists for the treatment of cancer and pain. Another area of research is the investigation of the role of this compound channels in other physiological processes, such as inflammation and metabolism. Finally, the development of novel drug delivery systems for this compound could improve its solubility and bioavailability, leading to more effective treatments.

Synthesis Methods

The synthesis of 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves the reaction of 3-methylphenol and 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to obtain the final compound. This synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the major areas of research is the development of this compound antagonists for the treatment of cancer. This compound channels are known to be overexpressed in various types of cancer, including prostate, breast, and colon cancer. Inhibition of these channels has been shown to reduce cancer cell proliferation, migration, and invasion.
Another area of research is the development of this compound antagonists for the treatment of pain. This compound channels are known to play a crucial role in cold-induced pain and neuropathic pain. Inhibition of these channels has been shown to reduce pain sensation in animal models.

properties

IUPAC Name

2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c1-11-4-2-7-14(8-11)22-10-15(21)20-13-6-3-5-12(9-13)16(17,18)19/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDRGXROQGOSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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